molecular formula C10H20N2O B3057557 Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)- CAS No. 824938-99-0

Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)-

Cat. No. B3057557
CAS RN: 824938-99-0
M. Wt: 184.28 g/mol
InChI Key: ZRAFIVNWDABKOL-UWVGGRQHSA-N
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Description

“Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)-” is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)-” include its molecular formula (C10H20N2O) and molecular weight (184.28 g/mol) . Other properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Analytical Profiles and Detection Methods

  • The analytical profiles of psychoactive arylcyclohexylamines, including 2-(ethylamino)-2-(3-methoxyphenyl)cyclohexanone (methoxetamine), N-ethyl-1-(3-methoxyphenyl)cyclohexanamine, and 1-[1-(3-methoxyphenyl)cyclohexyl]piperidine, were characterized using various techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. A method for their determination in biological matrices was developed, emphasizing the importance of these compounds in toxicology and forensic investigations (De Paoli et al., 2013).

Chemical Synthesis and Applications

  • Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives using cyclohexanamine was explored, highlighting its role in creating compounds with potential anticancer activity. The synthesized compounds showed good anticancer activity in various cancer cell lines (Kumar et al., 2013).

Industrial Applications

  • Morpholine derivatives, including cyclohexanamine, are of great industrial importance due to their chemical properties, such as polarity and solubility, making them suitable for synthesizing many potent drugs (Rupak et al., 2016).

Environmental and Combustion Studies

  • Morpholine's combustion chemistry was studied under specific conditions, indicating its utility in understanding the emissions and pollutants from nitrogen-containing fuels (Lucassen et al., 2009).

Pharmaceutical Research

  • Cyclohexanamine and morpholine were used in a study to control iron and copper pickup in high-pressure boiler systems, demonstrating their utility in industrial water treatment (Ristroph & Yorkgitis, 1956).

Pharmacology and Drug Discovery

  • A study investigated the antiarrhythmic actions of several compounds, including (+/-)-trans-[2-(4-morpholinyl)-cyclohexyl]naphthyl-1-acetate and (+/-)-trans-[2-(4-morpholinyl)-cyclohexyl]-2-(1-naphthyl)propionate, under normal and ischemic conditions in rats. This highlights the potential of cyclohexanamine derivatives in cardiovascular research (Barrett et al., 2000).

properties

IUPAC Name

(1S,2S)-2-morpholin-4-ylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c11-9-3-1-2-4-10(9)12-5-7-13-8-6-12/h9-10H,1-8,11H2/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAFIVNWDABKOL-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10478751
Record name Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)-

CAS RN

824938-99-0
Record name Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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